5,7-Difluoro-2-tetralone

Catalog No.
S1500743
CAS No.
172366-38-0
M.F
C10H8F2O
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Difluoro-2-tetralone

Generic tetralones yield mixed regioisomers and suffer rapid metabolism, compromising API synthesis. 5,7-Difluoro-2-tetralone overcomes this via fluorine-directed cyclization and metabolic blockade. • Delivers high-purity 2-tetralone core without regioisomer contamination. • Blocks CYP450 oxidation at 5,7 positions, critical for DBH inhibitor stability (Nepicastat). • Enables scalable chiral 2-aminotetralin synthesis via asymmetric catalysis. Supplied with analytical data, in stock for immediate dispatch.

CAS Number

172366-38-0

Product Name

5,7-Difluoro-2-tetralone

IUPAC Name

5,7-difluoro-3,4-dihydro-1H-naphthalen-2-one

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C10H8F2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2

InChI Key

HOUVATQQKYAEBB-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1=O)C=C(C=C2F)F

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2F)F

Synonyms

5,7-Difluoro-2-tetralone, 5,7-Difluoro-3,4-dihydro-1H-naphthalen-2-one, 5,7-Difluoro-1,2,3,4-tetrahydro-2-naphthalenone, 5,7-Difluoro-2-oxo-1,2,3,4-tetrahydronaphthalene

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g

5,7-Difluoro-2-tetralone (CAS 172366-38-0) is a highly specialized bicyclic intermediate fundamentally utilized in the synthesis of advanced neuroactive pharmaceuticals, most notably the potent dopamine β-hydroxylase (DBH) inhibitor Nepicastat. Characterized by its precise 5,7-difluoro substitution on a tetralone core, this compound offers a specific combination of electronic modulation and metabolic resistance. In industrial procurement, it is prioritized over generic tetralones for its ability to yield chiral 2-aminotetralin derivatives with enhanced blood-brain barrier penetration and high target selectivity [1].

Procurement Fit

Key intermediate for (S)-5,7-difluoro-tetralin-2-amine chiral building block
Patented 5,7-difluoro substitution pattern essential for DBH inhibitor synthesis
Also serves as precursor for fluoro-substituted liquid crystal materials

Substituting 5,7-difluoro-2-tetralone with unsubstituted 2-tetralone or monofluoro analogs fundamentally compromises both downstream pharmacological efficacy and synthetic yield. The 5,7-difluoro motif is not merely a lipophilic enhancer; it specifically blocks metabolic oxidation at the vulnerable 5 and 7 positions of the aromatic ring, a critical requirement for the in vivo stability of DBH inhibitors. Furthermore, during precursor synthesis via Friedel-Crafts cyclization, the dual fluorine atoms provide essential electronic directing effects that prevent the formation of mixed regioisomers, ensuring high-purity isolation of the 2-tetralone core that generic analogs cannot achieve[1].

Substitution Risk

Regiochemistry 6,8- or 6,7-difluoro isomers require different starting acids; product identity and impurity profiles are not interchangeable.
Patent scope Only the 5,7-difluoro pattern is claimed as preferred embodiment for potent DBH inhibitors; alternative isomers lack IP coverage for this chemotype.
Material application Liquid crystal properties depend on exact fluorine position; 5,7-substitution is reported for specific dielectric anisotropy, not transferable to other isomers.

Downstream API Potency: Nepicastat vs. Generic DBH Inhibitors

The procurement of 5,7-difluoro-2-tetralone is directly tied to the exceptional potency of its downstream derivative, Nepicastat. When compared to the benchmark DBH inhibitor Disulfiram, the difluoro-derived Nepicastat exhibits an IC50 of 9 nM, representing a greater than 100-fold increase in target affinity. This level of potency cannot be achieved using unsubstituted tetralone precursors [1].

Evidence DimensionDopamine β-hydroxylase (DBH) inhibitory potency (IC50) of downstream derivative
Target Compound Data9 nM (Nepicastat, derived from 5,7-difluoro-2-tetralone)
Comparator Or Baseline~1000 nM (Disulfiram, generic DBH inhibitor baseline)
Quantified Difference>100-fold higher potency for the difluoro-derived inhibitor
ConditionsIn vitro human DBH enzyme assay

Procuring the exact 5,7-difluoro precursor is mandatory to synthesize inhibitors that achieve nanomolar potency without the non-specific enzyme inhibition seen in generic alternatives.

DBH inhibition potency
Reported
Nepicastat (derived from this ketone): IC50 8.5±0.8 nM (bovine), 9.0±0.8 nM (human DBH); >1000-fold selectivity over 12 enzymes and 13 receptors.
Supports 5,7-difluoro pharmacophore role in DBH inhibition assay context
Data from final drug; direct intermediate activity not measured.

Precursor Processability: Regioselective Cyclization Yield

In industrial scale-up, the synthesis of the tetralone core via Friedel-Crafts cyclization from 3,5-difluorophenylacetic acid is highly efficient. The symmetric electronic directing effects of the two fluorine atoms result in an 80-91% isolated yield of the specific 5,7-difluoro-2-tetralone isomer. In contrast, mono-substituted analogs often yield complex mixtures of regioisomers (e.g., 6-fluoro vs 8-fluoro), dropping the isolated yield of the desired target to below 60% and requiring costly chromatographic separation [1].

Evidence DimensionRegioselective cyclization isolated yield
Target Compound Data80-91% isolated yield of the specific 2-tetralone isomer
Comparator Or Baseline<60% typical yield for mono-fluoro analogs due to mixed regioisomer formation
Quantified Difference>20-30% improvement in isolated yield of the target regioisomer
ConditionsFriedel-Crafts cyclization (ethylene gas, AlCl3, dichloromethane)

The specific difluoro substitution pattern directs the cyclization efficiently, minimizing costly downstream chromatographic separations in industrial manufacturing.

Patent protection
Reported
US 5,538,988 explicitly claims the (S)-5-aminomethyl-1-(5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl) core for DBH inhibitors.
5,7-difluoro pattern is the preferred embodiment; procurement aligns with IP-protected development
Qualitative preference based on SAR in patent.

Pharmacokinetic Optimization: Metabolic Blockade

The strategic placement of fluorine atoms at the 5 and 7 positions of the tetralone core provides a critical metabolic advantage for downstream active pharmaceutical ingredients (APIs). Unlike unsubstituted 2-tetralones, which are highly susceptible to rapid cytochrome P450-mediated oxidation at the aromatic ring, the strong C-F bonds in 5,7-difluoro-2-tetralone completely block these primary metabolic liabilities, significantly extending the in vivo half-life of the resulting neuroactive compounds [1].

Evidence DimensionAromatic ring metabolic stability (susceptibility to oxidation)
Target Compound DataComplete blockade of oxidation at C5 and C7 positions
Comparator Or BaselineUnsubstituted 2-tetralone derivatives (rapidly oxidized at C5/C7)
Quantified DifferencePrevention of major metabolic degradation pathways
ConditionsIn vivo pharmacokinetic profiling of downstream DBH inhibitors

Selecting this specific fluorinated scaffold is essential for developing CNS drugs that require prolonged systemic exposure without rapid hepatic clearance.

Synthetic route origin
Reported
Starts from 3,5-difluorophenylacetic acid; cyclization with ethylene/AlCl3 yields exclusive 5,7-difluoro product.
Unique synthetic entry confirms isomeric identity; impurity control specific to this route
Other isomers require distinct starting materials.
Liquid crystal application
Reported
Precursor for 6-aryl-5,7-difluoro-tetrahydronaphthalenes with reported favorable co-properties for active matrix LCDs.
Enables synthesis of fluoro-substituted LC materials; position-specific substitution critical for dielectric properties
No numerical isomer comparison provided.

Synthesis of Nepicastat and DBH Inhibitors

5,7-Difluoro-2-tetralone is the irreplaceable starting material for Nepicastat, a clinical-stage therapeutic for cocaine dependence and cardiovascular conditions. The compound undergoes reductive amination and subsequent cyclization to form the imidazole-2-thione pharmacophore, where the 5,7-difluoro motif ensures metabolic stability and nanomolar target engagement [1].

Development of Novel Chiral 2-Aminotetralins

Beyond Nepicastat, this precursor is highly valuable for synthesizing a library of chiral 2-aminotetralins. Its compatibility with asymmetric transfer hydrogenation and transaminase-mediated amination allows for the scalable production of neuroactive compounds requiring specific lipophilicity and pKa profiles dictated by the difluoro substitution [2].

Fluorinated Building Blocks for CNS Drug Discovery

In medicinal chemistry, the compound serves as a privileged scaffold for central nervous system (CNS) drug discovery. The fluorine atoms enhance blood-brain barrier permeability while blocking cytochrome P450-mediated oxidation at the aromatic ring, making it a highly effective choice over unsubstituted tetralones when optimizing lead compounds for neurological targets [3].

Application Fit

Application
Selection Property
Validation Focus
Nepicastat intermediate process chemistry
Regioisomeric purity and impurity profile
Chiral amine stereochemical outcome; process impurity control
DBH inhibitor medicinal chemistry exploration
Ketone reactivity for divergent synthesis
Structure-activity relationship studies on 5,7-difluoro scaffold
Fluorinated liquid crystal monomer synthesis
Position-specific fluorine substitution
Dielectric anisotropy and viscosity property verification

XLogP3

1.8

Wikipedia

5,7-Difluoro-2-tetralone

Explore Compound Types